molecular formula C12H26O B1616360 2-pentylheptan-1-ol CAS No. 6345-85-3

2-pentylheptan-1-ol

Cat. No.: B1616360
CAS No.: 6345-85-3
M. Wt: 186.33 g/mol
InChI Key: NYVWQUGCZOIWAC-UHFFFAOYSA-N
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Description

2-pentylheptan-1-ol is an organic compound classified as an alcohol. It is characterized by a hydroxyl group (-OH) attached to a carbon chain. The compound’s molecular formula is C12H26O, and it is known for its use in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-pentylheptan-1-ol can be synthesized through several methods, including the reduction of corresponding ketones or aldehydes. One common method involves the hydrogenation of 2-pentyl-1-heptanal using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of olefins followed by hydrogenation. This process involves the reaction of an olefin with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form an aldehyde, which is subsequently hydrogenated to yield the alcohol.

Chemical Reactions Analysis

Types of Reactions: 2-pentylheptan-1-ol undergoes various chemical reactions typical of alcohols, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions to form ethers or esters. For example, reacting with acyl chlorides in the presence of a base can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: 2-Pentyl-1-heptanal or 2-Pentyl-1-heptanoic acid.

    Reduction: Corresponding alkanes.

    Substitution: Ethers or esters depending on the reagents used.

Scientific Research Applications

2-pentylheptan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the manufacture of fragrances, flavors, and plasticizers due to its pleasant odor and chemical properties.

Mechanism of Action

The mechanism of action of 2-pentylheptan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. It may also act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    2-Pentyl-1-hexanol: Similar structure but with one less carbon atom in the chain.

    2-Pentyl-1-octanol: Similar structure but with one more carbon atom in the chain.

    2-Butyl-1-heptanol: Similar structure but with a butyl group instead of a pentyl group.

Uniqueness: 2-pentylheptan-1-ol is unique due to its specific carbon chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specific applications in fragrance and flavor industries, as well as in scientific research.

Properties

IUPAC Name

2-pentylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-5-7-9-12(11-13)10-8-6-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVWQUGCZOIWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286078
Record name 2-pentylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-85-3
Record name 2-Pentyl-1-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-43714
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-pentylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PENTYL-1-HEPTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IAH93N8BW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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